Enhanced Conformational Flexibility Drives Superior AChE Inhibition Relative to Piperidine Analogs
Azepane-based compounds demonstrate quantifiably superior acetylcholinesterase (AChE) inhibition compared to structurally equivalent piperidine analogs, attributable to the seven-membered ring's enhanced conformational flexibility enabling improved hydrophobic interactions within the enzyme active site .
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 μM |
| Comparator Or Baseline | Piperidine analog: IC₅₀ > 2 μM |
| Quantified Difference | ≥2.5-fold greater potency (≥60% improvement in IC₅₀ value) |
| Conditions | In vitro AChE enzymatic inhibition assay; azepane derivatives with tert-butyl substituent groups |
Why This Matters
This ≥2.5-fold potency differential provides clear justification for selecting azepane-based scaffolds over piperidine alternatives in programs targeting cholinergic pathways, directly impacting lead optimization efficiency and candidate selection criteria.
